Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)-
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Overview
Description
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- is a complex organic compound that features a pyridine ring substituted with fluorophenyl, methylthio, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (SNAr) reaction, where a pyridine derivative is reacted with appropriate fluorophenyl, methylthio, and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles like bromine (Br2) or nitric acid (HNO3) can substitute the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce amines.
Scientific Research Applications
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for its target, while the methylthio group can modulate its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-(4-chlorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)-
- Pyridine, 2-(4-bromophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)-
- Pyridine, 2-(4-methylphenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)-
Uniqueness
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)- is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making the compound particularly valuable in medicinal chemistry and drug design.
Properties
CAS No. |
116579-33-0 |
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Molecular Formula |
C19H13F4NS |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H13F4NS/c1-25-16-10-17(12-5-7-15(20)8-6-12)24-18(11-16)13-3-2-4-14(9-13)19(21,22)23/h2-11H,1H3 |
InChI Key |
XVAUWXZQSZLDJY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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